2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane

Descripción

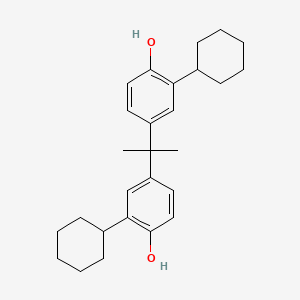

Overview and Significance

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane (CAS 57100-74-0) is a bisphenol analogue characterized by two hydroxyphenyl groups linked via a propane bridge, each substituted with cyclohexyl groups at the meta-position relative to the hydroxyl groups. This compound belongs to the broader class of bisphenols, which are critical precursors in polymer chemistry, particularly for polycarbonates and epoxy resins. Its structural complexity and steric hindrance from cyclohexyl substituents distinguish it from simpler bisphenols like bisphenol A (BPA), imparting unique thermal stability and solubility properties.

The compound’s significance lies in its potential as a specialty monomer for high-performance polymers. For example, cyclohexyl-substituted bisphenols are explored for optical applications due to their ability to reduce crystallinity in polycarbonates while maintaining transparency. Additionally, its derivatives are investigated in advanced material science, including solid-phase extraction media.

Historical Context and Development

The synthesis of cyclohexyl-substituted bisphenols emerged in the late 20th century as industries sought alternatives to BPA with improved environmental resistance and mechanical properties. Early patents, such as US5010162A (1991), describe methods for producing polycarbonates from alkyl-cyclohexylidene bisphenols, highlighting industrial interest in sterically hindered monomers. The development of this compound specifically followed advancements in acid-catalyzed condensation reactions, where phenol derivatives were reacted with ketones or aldehydes.

Key milestones include:

- 1989 : Optimization of hydrochloric acid-catalyzed condensation for high-purity bisphenol synthesis.

- 2003 : Characterization of its role in epoxy resin formulations with enhanced chemical resistance.

- 2019 : Application in poly(bisphenol Z oxalate) for DNA extraction, demonstrating versatility beyond traditional polymer uses.

Nomenclature and Classification

Systematic Name :

4,4'-(Propane-2,2-diyl)bis(2-cyclohexylphenol).

Common Synonyms :

Classification :

- Chemical Family : Diphenylmethane derivatives.

- Subclass : Halogen-free bisphenols with alicyclic substituents.

| Property | Value |

|---|---|

| CAS Registry Number | 57100-74-0 |

| Molecular Formula | C₂₇H₃₆O₂ |

| Molecular Weight | 392.58 g/mol |

| IUPAC Name | 4,4'-(Propane-2,2-diyl)bis(2-cyclohexylphenol) |

Structural Relationship to Bisphenol Compounds

Structurally, this compound shares the core diphenylpropane framework of BPA but replaces methyl groups with cyclohexyl rings (Table 1). This modification increases hydrophobicity and steric bulk, influencing reactivity and polymer chain mobility.

Table 1: Comparative Structural Features of Select Bisphenols

| Compound | Substituents | Applications |

|---|---|---|

| Bisphenol A (BPA) | Methyl groups at para-positions | Polycarbonates, epoxy resins |

| Bisphenol Z | Cyclohexyl groups at meta-positions | Specialty polymers, extraction media |

| Bisphenol AF | Trifluoromethyl groups | High-temperature resins |

Current Research Significance

Recent studies focus on:

- Polymer Chemistry : Its integration into cycloaliphatic polycarbonates for optical and electronic devices, leveraging enhanced UV stability.

- Environmental Chemistry : Investigations into endocrine-disrupting potential, though current data remain limited compared to BPA.

- Material Science : Use in molecularly imprinted polymers (MIPs) for selective DNA binding, as demonstrated in poly(4,4'-cyclohexylidene bisphenol oxalate).

Ongoing research aims to exploit its unique steric and electronic properties for next-generation materials, positioning it as a compound of interest in both industrial and academic contexts.

Propiedades

IUPAC Name |

2-cyclohexyl-4-[2-(3-cyclohexyl-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h13-20,28-29H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVWOPDUENJKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)C2CCCCC2)C3=CC(=C(C=C3)O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449029 | |

| Record name | 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57100-74-0 | |

| Record name | 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane typically involves the reaction of cyclohexylphenol with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, where the hydroxyl groups of cyclohexylphenol react with the carbonyl group of acetone, forming the desired product. The reaction conditions often include:

Temperature: 50-80°C

Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

Solvent: Organic solvents like toluene or xylene

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials: Cyclohexylphenol and acetone

Catalysts: Strong acids like sulfuric acid

Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield

Análisis De Reacciones Químicas

Types of Reactions

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form cyclohexyl derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of polymers and advanced materials.

Biology: Studied for its potential antioxidant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of high-performance plastics and resins.

Mecanismo De Acción

The mechanism of action of 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cell membranes, affecting their fluidity and permeability.

Comparación Con Compuestos Similares

Chemical Identity :

Key Properties :

- Physical State : Solid at room temperature .

- Applications : Used in high-performance polymers and specialty resins due to its thermal stability and hydrophobic character .

Comparison with Structurally Similar Compounds

Bisphenol A (BPA): 2,2-Bis(4-hydroxyphenyl)propane

- CAS Number : 80-05-7 .

- Molecular Formula : C₁₅H₁₆O₂ (MW: 228.29) .

- Key Differences: Substituents: BPA lacks cyclohexyl groups, having only hydroxyl groups at the para positions of the phenyl rings. Solubility: BPA has low water solubility (120 mg/L at 25°C) , whereas the cyclohexyl groups in this compound likely reduce water solubility further due to increased hydrophobicity. Toxicity: BPA exhibits estrogenic activity at doses >200 mg/kg . Its terminal half-life in maternal organs is 2–5 hours, with prolonged fetal retention (up to 173 hours) .

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

- CAS Number : 83558-87-6 .

- Molecular Formula : C₁₅H₁₂F₆N₂O₂ (MW: 366.27) .

- Key Differences: Functional Groups: Amino and hydroxyl groups enhance reactivity, making it suitable for polyamide and polyurethane synthesis . Fluorine Substitution: The hexafluoropropane core increases electronegativity and chemical resistance, contrasting with the non-fluorinated propane core of the target compound .

2,2-Bis(4-allyloxyphenyl)propane

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Pharmacokinetic and Toxicological Profiles

Actividad Biológica

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane, commonly referred to as bisphenol C, is a compound of significant interest in both industrial and biological research. Its unique structure, characterized by two hydroxyphenyl groups attached to a propane backbone, enables it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and cell membranes:

- Enzyme Interaction : The hydroxyl groups in the compound can form hydrogen bonds with the active sites of enzymes. This interaction can modulate enzymatic activity, potentially leading to altered metabolic processes.

- Cell Membrane Dynamics : The compound's structure allows it to influence the fluidity and permeability of cell membranes. This can affect cellular signaling pathways and the transport of molecules across membranes.

Antioxidant Properties

Research has indicated that this compound exhibits potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies suggest that this compound may help in reducing oxidative damage by scavenging free radicals.

Drug Delivery Systems

The compound is being investigated for its potential use in drug delivery systems. Its ability to form stable complexes with therapeutic agents could enhance the bioavailability and efficacy of drugs.

Synthesis and Biological Evaluation

A study conducted by Yangsoo Kim et al. highlighted the synthesis of polycarbonate resins using this compound as a precursor. The research demonstrated that these resins exhibited improved mechanical properties and thermal stability compared to traditional bisphenol A-based polycarbonates .

Antibacterial Activity

Recent investigations into the antibacterial properties of this compound revealed promising results against various bacterial strains. For instance:

- The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial species, indicating effective antibacterial activity at non-toxic concentrations .

- The compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Data Table: Biological Activity Overview

Q & A

Q. What experimental methods ensure reliable synthesis and purity assessment of 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane?

Synthesis typically involves condensation reactions of cyclohexylphenol derivatives with ketones under acidic or basic catalysis. Post-synthesis purification is critical due to potential isomerization and byproduct formation. High-performance liquid chromatography (HPLC) with UV detection (≥98.0% purity threshold) is recommended for purity validation . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) with mass spectrometry (MS) to resolve stereochemical ambiguities and verify molecular weight (392.573 g/mol) .

Q. How should researchers address solution stability during kinetic or thermodynamic studies?

Prepare stock solutions in anhydrous solvents (e.g., tetrahydrofuran or dimethyl sulfoxide) to minimize hydrolysis. Stability testing under varying temperatures (e.g., 4°C, 25°C) and pH conditions (via buffer systems) is essential. Monitor degradation using UV-Vis spectroscopy or HPLC at regular intervals. Evidence suggests thermal decomposition occurs above 195°C, necessitating controlled heating protocols for high-temperature experiments .

Q. What safety protocols mitigate risks associated with handling this compound?

The compound exhibits skin/eye irritation (GHS Category 2/2A) and potential organ toxicity. Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store in airtight containers at room temperature, away from oxidizing agents. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can crystallographic data resolve structural discrepancies in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. For example, studies on chloromethylated bisphenol analogs used SC-XRD to confirm bond angles and torsional strain in the propane backbone. Pair with density functional theory (DFT) calculations to validate electronic structure models .

Q. What toxicokinetic parameters influence placental transfer in mammalian studies?

In pregnant rat models, the compound’s log Pow (~3.32) facilitates rapid placental transfer via passive diffusion. Terminal half-life in fetal tissues (173 hours) exceeds maternal organs (2–5 hours), suggesting bioaccumulation risks. Use LC-MS/MS to quantify tissue-specific AUC and MRT values, ensuring dose selection aligns with linear pharmacokinetic ranges to avoid saturation effects .

Q. How does substituent position (e.g., cyclohexyl vs. phenyl groups) affect thermodynamic stability?

Comparative differential scanning calorimetry (DSC) of analogs reveals that bulky cyclohexyl groups increase steric hindrance, raising melting points (e.g., 170°C for the cyclohexyl derivative vs. 127°C for phenyl analogs). Thermogravimetric analysis (TGA) further shows enhanced thermal stability (decomposition onset at 195°C vs. 180°C for less hindered derivatives) .

Q. What chromatographic techniques optimize separation of isomeric byproducts?

Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) effectively resolves ortho/para isomers. For complex mixtures, hyphenate with tandem MS (Q-TOF) to distinguish isobaric species. Retention time alignment with certified reference materials improves accuracy .

Methodological Notes

- Purity Validation : Cross-validate HPLC (≥98.0%) with GC-MS to detect volatile impurities .

- Crystallography : Use SHELXL for structure refinement and Mercury for visualization .

- Toxicokinetics : Apply non-compartmental analysis (NCA) for AUC and half-life calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.